3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione
Description
3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione is a hydantoin derivative characterized by a 5,5-diphenylimidazolidine-2,4-dione core substituted at position 3 with a (4-bromophenyl)aminomethyl group. Hydantoins are heterocyclic compounds with a urea-like structure and are renowned for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and antitumor properties . The introduction of the 4-bromophenylaminomethyl group imparts unique steric, electronic, and hydrogen-bonding capabilities, which may enhance biological interactions and physicochemical stability compared to simpler derivatives.
Properties
CAS No. |
859-69-8 |
|---|---|
Molecular Formula |
C22H18BrN3O2 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
3-[(4-bromoanilino)methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H18BrN3O2/c23-18-11-13-19(14-12-18)24-15-26-20(27)22(25-21(26)28,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,24H,15H2,(H,25,28) |
InChI Key |
RBEBHLGVMQWANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CNC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the copper-catalyzed click reaction in the presence of water-soluble ligands, such as sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, and copper salts . This reaction typically involves the use of aryl azides or sodium azide and benzyl chloride in water, producing the desired compound with high yields and reduced toxicity .
Chemical Reactions Analysis
3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl group, using reagents such as halides or nucleophiles.
Scientific Research Applications
Antibacterial Properties
Research indicates that 3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione exhibits significant antibacterial activity against various strains of bacteria. The mechanism of action involves disrupting bacterial cell wall integrity and inhibiting essential metabolic processes. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent in clinical settings.
Antifungal Properties
This compound has demonstrated antifungal efficacy against several fungal strains. Its ability to inhibit fungal growth makes it a candidate for treating fungal infections, particularly those resistant to conventional therapies. The binding affinities with specific molecular targets involved in fungal metabolism have been elucidated through structural studies .
Anti-inflammatory Effects
The anti-inflammatory properties of 3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione are attributed to its ability to modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways in cell models. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Multiple studies have documented the synthesis and application of this compound:
- A study published in Acta Crystallographica detailed the crystal structure analysis of related compounds, providing insights into molecular interactions that could inform further modifications for enhanced activity .
- In another research article, the synthesis of derivatives of this compound was explored to evaluate their antibacterial efficacy against resistant bacterial strains. The findings indicated that modifications to the bromophenyl group could enhance activity against specific pathogens.
Mechanism of Action
The mechanism of action of 3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, leading to cell lysis and death . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Group Variations
a) 3-Alkyl Substituted Hydantoins
- In contrast, the target compound’s brominated aromatic group balances lipophilicity with polarizability, enabling halogen bonding and π-π interactions. This structural difference may explain variations in psychotropic activity and toxicity profiles .
- 3-Methyl-5,5-diphenylimidazolidine-2,4-dione (): The methyl group is a small, non-polar substituent, leading to lower steric hindrance and simpler metabolic pathways.
b) 3-Aryl/Alkyl-Aryl Substituted Hydantoins
- 3-[2-(4-Fluorophenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione (): The oxoethyl group introduces a ketone functionality, enabling hydrogen bonding with biological targets.
3-Benzyl-5,5-diphenylimidazolidine-2,4-dione ():
The benzyl group enhances aromatic stacking but lacks the bromine atom’s electronegativity. Bromine in the target compound may strengthen halogen bonding with biomolecules, such as enzymes or receptors, enhancing selectivity .
c) Schiff Base and Acyl Derivatives
- (E)-3-((4-Nitrobenzylidene)amino)-5,5-diphenylimidazolidine-2,4-dione (): Schiff base derivatives exhibit conjugated π-systems, which can stabilize charge-transfer interactions. The target compound’s stable C–N bond (vs. the labile imine in Schiff bases) may confer greater metabolic stability .
- 1-[3-(4-Aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione (): The acyl group introduces a carbonyl moiety, altering electronic distribution.
a) Anticonvulsant Activity
- The target compound’s bromine atom may enhance interactions with voltage-gated sodium channels, similar to phenytoin derivatives. In contrast, 3-octyl and 3-decyl derivatives () rely on lipophilicity for blood-brain barrier penetration but lack halogen-mediated specificity .
b) Antimicrobial and Antitumor Activity
- Derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit stronger antimicrobial effects. The target compound’s bromine atom likely increases membrane penetration compared to 3-methyl or benzyl derivatives () .
- In antitumor studies, 3-[2-(4-fluorophenyl)-2-oxoethyl] derivatives () showed apoptosis-inducing activity via EGFR inhibition. The target compound’s aminomethyl group may enable alternative signaling pathway modulation .
c) Receptor Binding and Selectivity
- 3-Substituted hydantoins with piperazine moieties () demonstrated high α-adrenoreceptor affinity. The bromophenylaminomethyl group in the target compound could mimic these interactions via its aromatic and hydrogen-bonding capabilities .
Physicochemical and Pharmacokinetic Properties
*Predicted using QikProp (Schrödinger).
Biological Activity
3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione, also known by its CAS number 859-69-8, is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H18BrN3O2
- Molecular Weight : 436.30 g/mol
- Structure : The compound features a diphenylimidazolidine core with a bromophenyl amino substitution.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research. Below are key findings from recent studies:
Anticancer Activity
- Mechanism of Action : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In vitro studies demonstrated that 3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested.
Antimicrobial Activity
- Evaluation : The compound has shown promising results against a range of bacterial strains. Its efficacy was assessed using standard disk diffusion methods.
- Results : In one study, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets:
- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Modulation : The compound's structure suggests potential ROS-generating properties that could contribute to its anticancer effects.
Research Findings
A summary table of significant research findings related to the biological activity of this compound is presented below:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | In vitro cell viability assays | IC50 values between 10 µM - 30 µM for cancer cell lines |
| Antimicrobial Activity | Disk diffusion method | MIC values between 50 - 100 µg/mL against S. aureus and E. coli |
| Mechanism Exploration | Enzyme inhibition assays | Potential inhibition of key survival pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
